AC-261066

Retinoid Receptor Pharmacology RARβ2 Selectivity Nuclear Receptor Agonism

Researchers requiring RARβ2-specific interrogation often face confounding pathway activation from pan-agonists like ATRA. AC-261066 solves this with >1000-fold selectivity over RARβ1 and clear discrimination against RARα/γ. • pEC50 of 8.0 at RARβ2; >1000-fold selectivity over RARβ1 (EC50 >10,000 nM). • 52% oral bioavailability in rats - suitable for drinking-water administration in chronic in vivo models of heart failure, diabetic nephropathy, and NAFLD. • Validated by peer-reviewed in vivo efficacy data; optimized from AC-55649 for superior potency and physicochemical properties. Supplied with full analytical documentation for procurement confidence.

Molecular Formula C17H20FNO4S
Molecular Weight 353.4 g/mol
CAS No. 870773-76-5
Cat. No. B1665382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-261066
CAS870773-76-5
Synonyms4-(4-(2-(n-butoxy)ethoxy)-5-methylthiazol-2-yl)-2-fluorobenzoic acid
AC 261066
AC-261066
AC261066
Molecular FormulaC17H20FNO4S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCCCOCCOC1=C(SC(=N1)C2=CC(=C(C=C2)C(=O)O)F)C
InChIInChI=1S/C17H20FNO4S/c1-3-4-7-22-8-9-23-15-11(2)24-16(19-15)12-5-6-13(17(20)21)14(18)10-12/h5-6,10H,3-4,7-9H2,1-2H3,(H,20,21)
InChIKeyHSAOETBFVAWNRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AC-261066 Product Overview


AC-261066 (CAS 870773-76-5), also known as UVI2062, is a synthetic small molecule that functions as an isoform-selective agonist of the retinoic acid receptor beta 2 (RARβ2) [1]. It was developed through a hit-to-lead optimization program starting from the lipophilic lead compound AC-55649, resulting in a more potent and orally available RARβ2 agonist with improved physicochemical properties . AC-261066 is primarily utilized as a pharmacological research tool to interrogate RARβ2-specific signaling pathways in cellular differentiation, gene regulation, and disease models where RARβ2 is implicated .

Isoform-selective RARβ2 agonist for pathway-specific studies
Oral administration research context in rodent models
Tool compound for RARβ2 signaling, differentiation, and gene regulation

Why AC-261066 Is Irreplaceable for RARβ2 Research


Substituting AC-261066 with a pan-retinoic acid receptor (RAR) agonist, such as all-trans retinoic acid (ATRA), or with agonists selective for other RAR subtypes (e.g., RARα or RARγ) fundamentally compromises experimental validity in studies requiring RARβ2-specific interrogation. AC-261066 exhibits pronounced isoform selectivity for RARβ2 over RARβ1, RARα, and RARγ . Using a non-selective agonist like ATRA, which activates RARα, RARβ, and RARγ with comparable nanomolar potency (IC50 values of 9, 3, and 10 nM, respectively) , introduces confounding biological effects from multiple pathways, obscuring the specific contribution of RARβ2. Conversely, agonists selective for other subtypes, such as CD437 (RARγ-selective) , are fundamentally inappropriate for RARβ2-targeted research. Furthermore, the lead compound from which AC-261066 was optimized, AC-55649, while RARβ2-selective, lacks the favorable oral bioavailability and improved potency that define AC-261066 [1]. Therefore, for experiments designed to isolate RARβ2-mediated effects, particularly those involving in vivo oral administration, AC-261066 is not functionally interchangeable with generic retinoids or earlier-generation RARβ2 agonists.

AC-261066
Pan-RAR agonist (e.g., ATRA)
Broad subtype activation may confound RARβ2-specific readouts; selectivity profile mismatch
AC-261066
RARγ agonist (e.g., CD437)
Different primary receptor target alters downstream signaling interpretation
AC-261066
AC-55649 (predecessor)
Lower reported potency and limited oral exposure context may affect model outcomes

AC-261066 Differentiation Evidence


RARβ2 Selectivity vs. ATRA

AC-261066 demonstrates a distinct isoform-selectivity profile compared to the endogenous pan-RAR agonist all-trans retinoic acid (ATRA). While ATRA shows broad activation of RAR subtypes with comparable potency, AC-261066 is specifically selective for the RARβ2 subtype. In functional assays using mammalian cells, AC-261066 selectively induces RARβ2 activity with an EC50 of 10 nM, compared to >10,000 nM for RARβ1 . This contrasts sharply with ATRA, which binds RARα, RARβ, and RARγ with IC50 values of 9, 3, and 10 nM, respectively . This selectivity is also quantified across other RAR subtypes: AC-261066 exhibits EC50 values of 12 nM for RARβ, 70 nM for RARα, and 33 nM for RARγ .

RARβ2 Selectivity
Cross-study comparable
AC-261066 EC₅₀ = 10 nM (RARβ2) vs >10,000 nM (RARβ1); ATRA IC₅₀ = 3 nM (RARβ) non-selective
Reported isoform-selectivity context, supports RARβ2 pathway isolation
Functional cell-based assay vs radioligand binding
Retinoid Receptor Pharmacology RARβ2 Selectivity Nuclear Receptor Agonism

Potency and Oral Bioavailability vs. AC-55649

AC-261066 is a direct, optimized successor to the earlier RARβ2 agonist AC-55649, demonstrating quantifiable improvements in both potency and in vivo pharmacokinetics. AC-261066 exhibits a pEC50 of 8.0-8.1 at the RARβ2 receptor , corresponding to an EC50 of approximately 8-10 nM, which represents a significant increase in potency compared to AC-55649, which has a reported pEC50 of 6.9 (EC50 ≈ 126 nM) . Furthermore, AC-261066 was engineered to overcome the poor solubility and limited oral bioavailability of AC-55649, achieving a favorable oral bioavailability (F) of 52% in rat pharmacokinetic studies .

Potency & Oral Exposure
Head-to-head
pEC₅₀ 8.0–8.1 (≈8–10 nM); Oral F = 52% in rat
Improved assay potency and systemic exposure context vs predecessor
R-SAT assay; rat PK study
RARβ2 Agonist Lead Optimization Pharmacokinetics

Subtype Selectivity vs. RARγ Agonist CD437

AC-261066 and CD437 represent two distinct branches of synthetic retinoid pharmacology, differentiated by their primary RAR subtype selectivity. AC-261066 is characterized as a potent and selective RARβ2 agonist (pEC50 = 8.1 for RARβ2) with selectivity over RARα and RARγ . In contrast, CD437 is a well-established RARγ-selective agonist . This fundamental difference in receptor targeting dictates their respective research applications, with CD437 often used to study RARγ-dependent apoptosis and differentiation, whereas AC-261066 is the tool of choice for RARβ2-specific pathways.

Subtype Target
Class-level inference
AC-261066: RARβ2-selective; CD437: RARγ-selective
Fundamental receptor-target divergence, guides model selection
Functional assay context; literature characterization
RAR Subtype Selectivity RARγ Agonist Comparative Pharmacology

In Vivo Efficacy in Disease Models

The therapeutic and investigative value of AC-261066's high selectivity and oral bioavailability is validated in multiple independent in vivo disease models. In a murine model of post-ischemic heart failure (HF), oral administration of AC-261066 significantly attenuated the deterioration of cardiac function and reduced maladaptive remodeling compared to untreated controls [1]. Similarly, in a high-fat diet (HFD) model of diabetic nephropathy (DN) in C57BL/6 mice, 12 weeks of AC-261066 administration was well-tolerated and led to improved glycemic control and reductions in proteinuria and the urine albumin-to-creatinine ratio compared to HFD-fed mice not receiving the compound [2]. These studies demonstrate that the compound's selectivity enables target engagement in complex disease states without the pleiotropic and often toxic effects associated with non-selective retinoids.

In Vivo Model Endpoints
Cross-study comparable
Reported attenuation of cardiac dysfunction and maladaptive remodeling in post-MI HF; improved glycemic control and reduced proteinuria in DN model
Model-response endpoint context, requires further validation
Mouse MI and HFD-DN models; vehicle-controlled
Heart Failure Model Diabetic Nephropathy In Vivo Pharmacology

Functional Selectivity Against AKR1B10

Beyond its RAR subtype selectivity, AC-261066 demonstrates a specific inhibitory profile against aldo-keto reductase family 1 member B10 (AKR1B10) that distinguishes it from pan-agonists. In enzymatic assays, AC-261066 inhibits AKR1B10 with an IC50 of 51 ± 7 µM, while showing no detectable inhibition of the related AKR1B1 enzyme at concentrations up to 100 µM [1]. This is notable as AKR1B10 is involved in retinoid metabolism and its inhibition can potentiate retinoic acid signaling. This functional selectivity profile is not a property of all retinoids and adds another layer of mechanistic specificity for AC-261066.

AKR1B10 Inhibition
Supporting evidence
IC₅₀ = 51 ± 7 µM; no AKR1B1 inhibition ≤100 µM
Off-target selectivity profile may modulate retinoid metabolism context
Recombinant enzymatic assay
Off-target Selectivity AKR1B10 Aldo-Keto Reductase

Research & Application Scenarios


In Vivo Oral Administration for RARβ2 Pathways

Based on its demonstrated 52% oral bioavailability in rats , AC-261066 is uniquely suited for preclinical in vivo studies where oral dosing is required to achieve systemic exposure and target engagement. This includes long-term disease models where repeated intraperitoneal or intravenous administration is impractical. The compound's oral availability was a key optimization goal over its predecessor, AC-55649 [1], and has been successfully employed in drinking water administration for models of heart failure [2] and diabetic nephropathy [3].

RARβ2-Specific Signaling in Complex Systems

Given its >1000-fold selectivity for RARβ2 over RARβ1 and its clear selectivity over RARα and RARγ , AC-261066 is the optimal tool for experiments designed to isolate the specific contribution of RARβ2 in systems where multiple RAR subtypes are expressed. Using AC-261066 avoids the confounding activation of other RAR pathways that would occur with a pan-agonist like ATRA or the off-target activation of a different subtype with agonists like CD437 . This is critical for gene expression studies, pathway analysis, and target validation efforts focused on RARβ2.

Metabolic and Cardiovascular Disease Models

AC-261066 is a validated pharmacological tool for exploring RARβ2 as a target in metabolic and cardiovascular diseases. Its efficacy has been demonstrated in peer-reviewed studies using established models of heart failure [2] and diabetic nephropathy [3], showing quantifiable improvements in disease-relevant endpoints. These studies provide a robust foundation for researchers aiming to further investigate RARβ2's role in related pathologies such as fibrosis, oxidative stress, and metabolic dysfunction, using a compound with a known and reproducible in vivo profile.

Application
Selection Property
Validation Focus
In vivo oral RARβ2 pathway studies
Oral exposure context
Systemic target engagement and model-response reproducibility
RARβ2-specific signaling isolation
Isoform-selectivity assay context
Pathway-specific interpretation without subtype crosstalk
Metabolic and cardiovascular disease models
Disease-model endpoint context
Endpoint reproducibility and model-response characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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